L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
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Overview
Description
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a complex peptide compound It is characterized by the presence of multiple amino acid residues, including proline, ornithine, lysine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the formation of reduced peptide derivatives.
Scientific Research Applications
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- L-threonyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
- L-Phenylalanylglycyl-L-prolyl-L-prolyl-N~5~-(diaminomethylene)-L-ornithine
- L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine
Uniqueness
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups
Properties
CAS No. |
647375-82-4 |
---|---|
Molecular Formula |
C26H50N12O6 |
Molecular Weight |
626.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H50N12O6/c1-15(24(43)44)35-21(40)18(9-5-13-33-25(28)29)38-22(41)17(7-2-3-11-27)37-23(42)19(10-6-14-34-26(30)31)36-20(39)16-8-4-12-32-16/h15-19,32H,2-14,27H2,1H3,(H,35,40)(H,36,39)(H,37,42)(H,38,41)(H,43,44)(H4,28,29,33)(H4,30,31,34)/t15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
DNXDBRDKEMCQCN-VMXHOPILSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1 |
Origin of Product |
United States |
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